potassium 3-bromopyrazolo[1,5-a]pyrazine-4-carboxylate
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Overview
Description
potassium 3-bromopyrazolo[1,5-a]pyrazine-4-carboxylate is a chemical compound with the molecular formula C7H4BrN3O2K. It is a potassium salt of 3-bromopyrazolo[1,5-a]pyrazine-4-carboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;3-bromopyrazolo[1,5-a]pyrazine-4-carboxylate typically involves the bromination of pyrazolo[1,5-a]pyrazine-4-carboxylic acid followed by neutralization with potassium hydroxide. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane, followed by the addition of potassium hydroxide in an aqueous medium to form the potassium salt .
Industrial Production Methods
Industrial production methods for potassium;3-bromopyrazolo[1,5-a]pyrazine-4-carboxylate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
potassium 3-bromopyrazolo[1,5-a]pyrazine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of a base such as sodium hydride or potassium carbonate in an organic solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like aryl halides and bases such as potassium carbonate are typical.
Major Products Formed
The major products formed from these reactions include substituted pyrazolo[1,5-a]pyrazine derivatives, oxidized or reduced forms of the compound, and coupled products with various aryl or alkyl groups .
Scientific Research Applications
potassium 3-bromopyrazolo[1,5-a]pyrazine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or photophysical properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving kinase activity and signal transduction.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of potassium;3-bromopyrazolo[1,5-a]pyrazine-4-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the active site or allosteric sites, thereby blocking the phosphorylation of substrates and subsequent signal transduction pathways. This inhibition can lead to the modulation of cellular processes such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
3-bromopyrazolo[1,5-a]pyrazine-4-carboxylic acid: The parent acid form of the compound.
Potassium;3-chloropyrazolo[1,5-a]pyrazine-4-carboxylate: A similar compound with a chlorine atom instead of bromine.
Potassium;3-iodopyrazolo[1,5-a]pyrazine-4-carboxylate: A similar compound with an iodine atom instead of bromine.
Uniqueness
potassium 3-bromopyrazolo[1,5-a]pyrazine-4-carboxylate is unique due to its specific bromine substitution, which can impart distinct reactivity and biological activity compared to its chlorine or iodine analogs. The bromine atom can participate in unique interactions and reactions, making this compound valuable for specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
potassium;3-bromopyrazolo[1,5-a]pyrazine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2.K/c8-4-3-10-11-2-1-9-5(6(4)11)7(12)13;/h1-3H,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRURKZIMIYJXTF-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)Br)C(=N1)C(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrKN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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